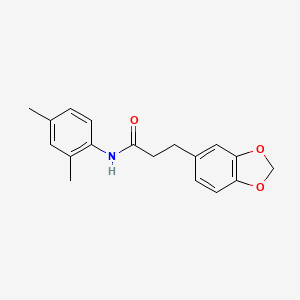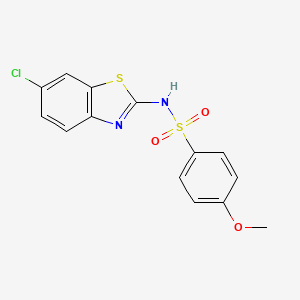
1-(3-methoxyphenyl)-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions, where various substituents influence the formation and properties of the final compound. For example, the synthesis of related compounds like 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines demonstrates the importance of aryl substituents and the role of hydrogen bonding in the synthesis process, affecting chiral discrimination and supramolecular assembly in the crystalline phase (Agarkov et al., 2023).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and potential applications. Studies have shown that the crystal structure of similar compounds, such as 1,3,5-trimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrithione, reveals conjugation and intermolecular interactions that are significant for understanding the structural features and reactivity of such molecules (X-ray Structure Analysis Online, 2010).
Chemical Reactions and Properties
Pyrimidine derivatives engage in various chemical reactions, including cyclocondensation, nucleophilic substitution, and hydrogen bonding interactions. The synthesis and structural investigation of similar molecules underscore the relevance of these reactions in determining the compounds' chemical properties and potential for forming hydrogen-bonded sheets and other structural motifs (Akkurt et al., 2003).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are influenced by their molecular structure. The presence of methoxy and benzylidene groups, for instance, can affect the compound's solubility and crystalline behavior, as observed in related pyrimidine derivatives (Nagarajaiah & Begum, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for further chemical modifications, are central to understanding the utility of these compounds. The synthesis and characterization of pyrimidine derivatives highlight the impact of substituents on their chemical properties and the potential for creating a variety of compounds with diverse biological and chemical activities (Jadhav et al., 2022).
Applications De Recherche Scientifique
Antimicrobial Applications
Pyrimidine derivatives demonstrate significant antimicrobial activities. For example, 2,4-diamino-5-benzylpyrimidines and related compounds have shown high in vitro activity against anaerobic organisms, including Bacteroides species and Fusobacterium, with some derivatives outperforming the control metronidazole in certain cases. These findings highlight the potential of pyrimidine derivatives as broad-spectrum antibacterial agents (Roth et al., 1989).
Synthetic Methodologies
Research into the synthesis of pyrimidine derivatives has led to the development of novel compounds with potential biological activities. For instance, novel oxo pyrimido pyrimidine derivatives have been synthesized, showcasing the versatility of pyrimidine chemistry in creating compounds with replaceable functional groups, which can further react with various nucleophiles to yield a wide range of derivatives (Jadhav et al., 2022).
Antiviral and Anti-inflammatory Potential
The antiviral and anti-inflammatory properties of pyrimidine derivatives have been explored, with some compounds showing promise as therapeutic agents. In a study assessing the antihypertensive potential of selected pyrimidine derivatives, compounds demonstrated blood pressure-lowering effects, reno-protective properties, and vasodilatory actions mediated via calcium antagonist, antioxidant, and anti-inflammatory pathways. This research suggests the therapeutic potential of pyrimidine derivatives in hypertension management (Irshad et al., 2021).
Propriétés
IUPAC Name |
(5Z)-1-(3-methoxyphenyl)-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7/c1-27-13-7-5-6-12(8-13)23-20(25)16(19(24)22-21(23)26)11-15-17(29-3)9-14(28-2)10-18(15)30-4/h5-11H,1-4H3,(H,22,24,26)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFQRHCOIZFTAB-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=C(C=C(C=C3OC)OC)OC)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C\C3=C(C=C(C=C3OC)OC)OC)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B4616932.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4616936.png)
![2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B4616939.png)
![methyl 6-(2-methoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4616942.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-chloro-2-(3-pyridinyl)quinoline](/img/structure/B4616954.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4616966.png)
![methyl [3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4616974.png)
![2,5-dichloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4616980.png)
![2,8,10-trimethyl-4-(1-pyrrolidinyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B4616991.png)
![ethyl 4-[2-(2-chlorophenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4617006.png)
![3-({[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4617012.png)
![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4617013.png)
